2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (molecular formula: C₁₄H₁₂N₄O₃S) is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-linked acetic acid moiety at position 3 . Its sodium salt (C₁₄H₁₁N₄NaO₃S) is documented with CAS number 1803599-53-2 and MDL number MFCD26407955 .
Properties
Molecular Formula |
C14H12N4O3S |
|---|---|
Molecular Weight |
316.34 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C14H12N4O3S/c19-12(20)9-22-14-17-16-13(10-3-1-5-15-7-10)18(14)8-11-4-2-6-21-11/h1-7H,8-9H2,(H,19,20) |
InChI Key |
KZFKNVVXRBAQGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives
The most common method involves cyclizing hydrazine derivatives with carbon disulfide or isothiocyanates. For example, 5-amino-1,2,4-triazole-3-thiol is synthesized by refluxing thiocarbohydrazide with carbon disulfide in ethanol (80–100°C). This step typically achieves yields of 70–85%, depending on the stoichiometry of reactants and reaction time.
Key Reaction Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
An alternative approach utilizes CuAAC ("click chemistry") to form the triazole ring. This method involves reacting an alkyne-functionalized precursor with an azide derivative in the presence of Cu(I) catalysts (e.g., CuSO₄/ascorbic acid). While this route offers regioselectivity for 1,4-disubstituted triazoles, it requires stringent control over moisture and oxygen levels.
Functionalization with Furan and Pyridine Substituents
Alkylation of the Triazole Intermediate
The furan-2-ylmethyl and pyridin-3-yl groups are introduced via nucleophilic substitution. The triazole-thiol intermediate reacts with furan-2-ylmethyl bromide and 3-bromopyridine under basic conditions (KOH/NaOH in DMF, 60–80°C). This step is critical for achieving the correct substitution pattern at the 4- and 5-positions of the triazole ring.
Optimized Alkylation Conditions
Challenges in Regioselectivity
Competing reactions may lead to undesired regioisomers. For instance, the pyridin-3-yl group’s steric bulk can hinder substitution at the 5-position, necessitating excess pyridine derivatives (1.5–2.0 equivalents) to drive the reaction to completion.
Formation of the Sulfanyl Acetic Acid Moiety
The sulfanyl acetic acid group is introduced via thioether linkage formation. The triazole intermediate reacts with chloroacetic acid in the presence of a base (e.g., triethylamine) under reflux conditions.
Reaction Parameters
Purification and Characterization
Chromatographic Purification
Crude product purification is achieved via silica gel column chromatography using ethyl acetate/hexane gradients (3:1 to 1:1 v/v). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) confirms >95% purity.
Spectroscopic Validation
-
¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), furan methylene (δ 4.5–5.0 ppm), and acetic acid carbonyl (δ 170 ppm).
-
HRMS : Molecular ion peak at m/z 317.08 [M+H]⁺ (theoretical: 316.34).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Hydrazine Cyclization | 70–85% | >95% | Low | High |
| CuAAC | 80–90% | >98% | High | Moderate |
The hydrazine route is preferred for industrial-scale production due to lower costs, whereas CuAAC offers higher regioselectivity for research-scale applications.
Industrial-Scale Production Considerations
Large-scale synthesis requires:
Chemical Reactions Analysis
Types of Reactions
2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the furan, pyridine, or triazole rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Antifungal Activity
Research has shown that compounds containing the triazole moiety exhibit significant antifungal properties. A study involving related triazole derivatives demonstrated that they possess greater efficacy against various Candida species compared to traditional antifungal agents like fluconazole. The synthesis of novel derivatives based on the pyridine and triazole frameworks could lead to the development of new antifungal treatments with improved potency and reduced resistance profiles .
Case Study: Efficacy Against Candida Species
A series of compounds derived from pyridine and triazole structures were evaluated for their antifungal activity. Many showed minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against Candida albicans, indicating strong antifungal potential. This suggests that 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid could be explored further for its antifungal applications .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to the presence of both furan and pyridine groups. These functionalities are known to enhance biological activity through various mechanisms.
Research Findings
A review of literature indicates that derivatives similar to 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exhibit broad-spectrum antimicrobial effects. For instance, studies have highlighted the effectiveness of related compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that the compound may serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
The triazole ring system is also recognized for its anticancer properties. Compounds containing this moiety have been investigated for their ability to inhibit tumor growth by interfering with cancer cell proliferation.
Case Study: Triazole Derivatives in Cancer Treatment
In recent studies, triazole derivatives have shown promise in inhibiting specific cancer cell lines. For example, certain derivatives demonstrated significant cytotoxicity against breast cancer cells, suggesting that 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid may have potential applications in targeted cancer therapies . The mechanism often involves inducing apoptosis or disrupting metabolic pathways essential for cancer cell survival.
Summary Table of Applications
| Application | Activity Type | Notable Findings |
|---|---|---|
| Antifungal | Effective against Candida species | MIC ≤ 25 µg/mL in various studies |
| Antimicrobial | Broad-spectrum activity | Active against Staphylococcus aureus, E. coli |
| Anticancer | Cytotoxic effects | Significant inhibition of breast cancer cell lines |
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Comparison Table
Biological Activity
The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a derivative of the 1,2,4-triazole scaffold, which has gained significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular structure of the compound is characterized by a triazole ring fused with a pyridine and furan moiety. The presence of the sulfanyl group enhances its interaction with biological targets. The molecular formula is .
Pharmacological Profile
-
Antimicrobial Activity
- The 1,2,4-triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing the triazole ring exhibit significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound has been noted to possess a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics .
- A recent study highlighted that triazole derivatives could effectively inhibit drug-resistant strains, indicating their potential as new therapeutic agents .
-
Anticancer Activity
- Triazole derivatives have been evaluated for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, it exhibited cytotoxic effects against A-431 and HT29 cell lines with IC50 values lower than that of conventional chemotherapeutics like doxorubicin .
- Structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance anticancer activity by improving binding affinity to target proteins involved in cancer progression .
- Anti-inflammatory Effects
The biological activity of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial growth or cancer cell proliferation.
- Receptor Interaction : It potentially interacts with various receptors involved in inflammation and cellular signaling pathways.
Case Studies
Several studies have explored the biological activity of similar triazole compounds:
- Antimicrobial Study : A series of triazole-thiadiazole hybrids were synthesized and tested against multiple pathogens. Results indicated that certain modifications significantly increased their antimicrobial potency .
- Cytotoxicity Assessment : Research on triazole derivatives showed varying degrees of cytotoxicity against different cancer cell lines, emphasizing the importance of structural modifications in enhancing efficacy .
Data Summary
Q & A
Basic: What are the standard synthetic routes for 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid?
Methodological Answer:
The compound is typically synthesized via S-alkylation of a triazole-thione intermediate. A representative protocol involves:
- Reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione (prepared via literature methods) with chloroacetic acid derivatives in alkaline ethanol/water .
- Heating under reflux (1–2 hours), followed by precipitation in water, filtration, and recrystallization from ethanol .
Key Variables: - Base selection (e.g., KOH) to deprotonate the thiol group.
- Solvent polarity impacts reaction efficiency and purity .
Basic: How is the structural identity of this compound confirmed in synthetic workflows?
Methodological Answer:
Structural validation employs:
- 1H/13C NMR : To confirm substituent integration (e.g., furan protons at δ 6.2–7.4 ppm, pyridine signals at δ 8.0–9.0 ppm).
- X-ray crystallography : For unambiguous confirmation of regiochemistry and bond lengths (e.g., triazole N-C-S angles ≈ 120°) .
Example: A related triazole-acetamide derivative was resolved via single-crystal X-ray diffraction, confirming sulfanyl-acetic acid linkage .
Advanced: How can reaction conditions be optimized to minimize degradation during synthesis?
Methodological Answer:
Degradation pathways (e.g., sulfanyl group oxidation) are mitigated by:
- Controlled pH : Avoid strongly acidic/alkaline conditions during workup.
- Solvent selection : Use aprotic solvents (e.g., DMF) for intermediates prone to hydrolysis.
- Mass balance studies : Monitor degradation products via HPLC; one study reported 100% mass balance under reflux in ethanol, indicating stability .
Advanced: What strategies are used to evaluate structure-activity relationships (SAR) for anti-exudative activity?
Methodological Answer:
SAR studies involve:
- Systematic substitution : Introducing groups (e.g., -F, -Cl, -NO2) at the triazole’s 4th position or acetamide’s phenyl ring.
- In vivo models : Rat formalin-induced edema assays quantify anti-exudative activity (e.g., compounds with electron-withdrawing substituents showed 40–60% inhibition vs. controls) .
Critical Note: Substituent steric effects (e.g., bulky groups) reduce solubility, necessitating formulation adjustments .
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
Discrepancies (e.g., variable antimicrobial potency) are addressed via:
- Orthogonal assays : Combine disk diffusion (qualitative) with MIC determinations (quantitative).
- Purity validation : Use HPLC-MS to confirm absence of degradants (e.g., sulfoxide byproducts) that may skew results .
Example: A related triazole derivative showed antifungal activity only after confirming >95% purity via reversed-phase HPLC .
Advanced: What computational methods support the design of derivatives with enhanced stability?
Methodological Answer:
- DFT calculations : Predict oxidation susceptibility of sulfanyl groups (e.g., bond dissociation energies for S-H vs. S-CH3).
- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) to prioritize stable analogs .
Case Study: Docking of a triazole-pyridine derivative into COX-2 revealed hydrogen bonding with pyridine N, guiding substituent optimization .
Basic: What analytical techniques are used to assess purity and stability?
Methodological Answer:
- HPLC-UV/ELSD : Quantify main compound and degradants (e.g., sulfoxide formation under oxidative stress).
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C for related triazoles) .
Advanced: How does the furan-pyridine-triazole scaffold influence pharmacokinetic properties?
Methodological Answer:
- LogP calculations : Furan (logP ≈ 1.2) and pyridine (logP ≈ 0.8) balance hydrophobicity for membrane permeability.
- Metabolic stability : Microsomal assays show triazole cores resist CYP450 oxidation, but furan rings may undergo epoxidation, necessitating prodrug strategies .
Basic: What in vitro models are suitable for preliminary anti-inflammatory screening?
Methodological Answer:
- LPS-induced RAW264.7 macrophages : Measure TNF-α/IL-6 suppression via ELISA.
- Protein denaturation assays : Quantify heat-induced albumin denaturation inhibition (IC50 values <50 µM reported for analogs) .
Advanced: How can regioselectivity challenges in triazole functionalization be addressed?
Methodological Answer:
- Protecting groups : Temporarily block the 4-amino group during S-alkylation to prevent side reactions.
- Microwave-assisted synthesis : Enhances regioselectivity via rapid heating (e.g., 80% yield improvement for 3-sulfanyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
